

Spectroscopic comparison of starting materials and final Benzyl 2-aminoacetate product

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Compound of Interest

Compound Name: Benzyl 2-aminoacetate

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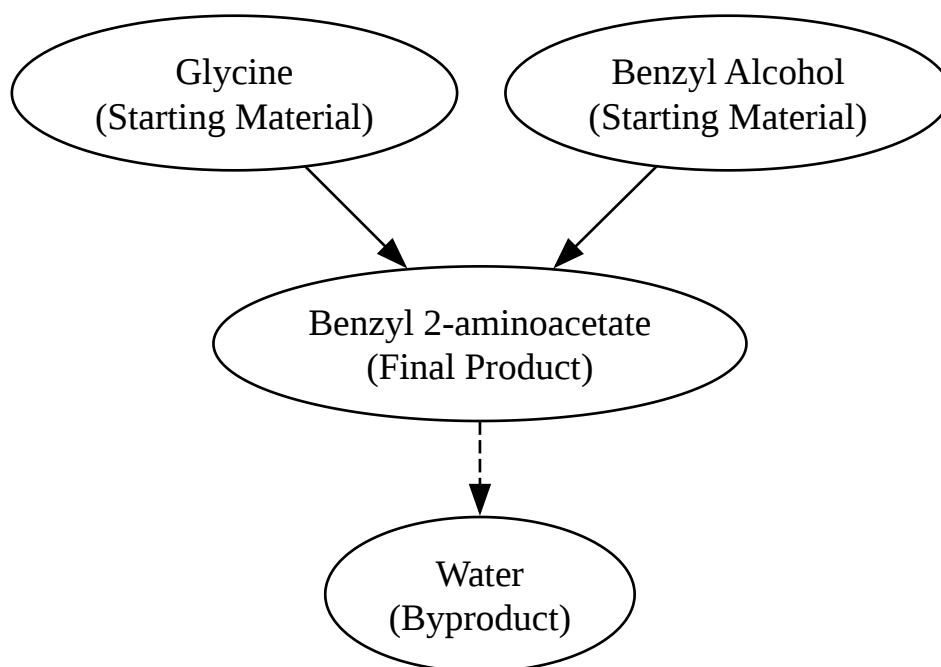
A Spectroscopic Guide to the Esterification of Glycine with Benzyl Alcohol

This technical guide provides a comprehensive spectroscopic comparison of the starting materials, glycine and benzyl alcohol, with the final product, **benzyl 2-aminoacetate**. It is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of this esterification reaction and confirm the identity and purity of the final product. By understanding the distinct spectral signatures of each molecule, researchers can confidently assess reaction completion and troubleshoot any synthetic challenges.

The synthesis of **benzyl 2-aminoacetate**, a valuable building block in peptide synthesis and medicinal chemistry, is commonly achieved through the Fischer-Speier esterification of glycine with benzyl alcohol in the presence of an acid catalyst.^[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing the molecular transformations that occur during this process.

The Chemical Transformation: Fischer-Speier Esterification

The reaction involves the nucleophilic attack of the hydroxyl group of benzyl alcohol on the protonated carbonyl carbon of glycine. The equilibrium of this reaction is typically driven towards the product by removing the water formed, often through azeotropic distillation.



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Caption: Fischer-Speier esterification of glycine and benzyl alcohol.

Spectroscopic Comparison: Unveiling the Molecular Changes

The key to effective reaction monitoring lies in identifying the appearance of new spectral features corresponding to the product and the disappearance of signals from the starting materials.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is a powerful technique for identifying the presence and disappearance of key functional groups.

Starting Materials:

- **Benzyl Alcohol:** The IR spectrum of benzyl alcohol is characterized by a broad O-H stretching band around 3200-3600 cm^{-1} , indicative of the hydroxyl group. It also shows C-H

stretching vibrations for both the aromatic (sp^2 C-H) and aliphatic (sp^3 C-H) portions of the molecule.

- Glycine: As a zwitterion in its solid state, glycine's IR spectrum is more complex. It exhibits broad N-H stretching bands from the ammonium group (NH_3^+) in the $2500\text{-}3200\text{ cm}^{-1}$ region, which overlap with C-H stretches. A strong, characteristic carboxylate (COO^-) asymmetric stretching band appears around $1560\text{-}1600\text{ cm}^{-1}$.

Final Product (**Benzyl 2-aminoacetate**):

The formation of the ester is confirmed by the following spectral changes:

- Appearance of a strong C=O stretching band for the ester carbonyl group, typically in the range of $1735\text{-}1750\text{ cm}^{-1}$.^[2] This is a clear and unambiguous indicator of product formation.
- Disappearance of the broad O-H stretch from benzyl alcohol.
- Disappearance of the carboxylate (COO^-) stretch of glycine.
- Appearance of C-O stretching bands for the ester linkage in the $1000\text{-}1300\text{ cm}^{-1}$ region.^[2]
- The N-H stretching of the primary amine in the product will appear as two sharp peaks around $3300\text{-}3400\text{ cm}^{-1}$.

Compound	Key IR Absorptions (cm^{-1})	Functional Group
Benzyl Alcohol	$3200\text{-}3600$ (broad)	O-H (alcohol)
Glycine	$2500\text{-}3200$ (broad), $1560\text{-}1600$ (strong)	NH_3^+ and COO^- (zwitterion)
Benzyl 2-aminoacetate	$3300\text{-}3400$ (two sharp peaks), $1735\text{-}1750$ (strong), $1000\text{-}1300$	N-H (amine), C=O (ester), C-O (ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecules.

Starting Materials:

- **Benzyl Alcohol:** The ^1H NMR spectrum of benzyl alcohol typically shows a singlet for the benzylic protons ($-\text{CH}_2\text{OH}$) around 4.6 ppm, a multiplet for the aromatic protons between 7.2 and 7.4 ppm, and a broad singlet for the hydroxyl proton ($-\text{OH}$) which can vary in chemical shift depending on concentration and solvent.
- **Glycine:** In D_2O , glycine shows a singlet for the α -protons ($-\text{CH}_2-$) around 3.5 ppm. The labile amine and carboxylic acid protons exchange with the deuterium in the solvent and are usually not observed.

Final Product (**Benzyl 2-aminoacetate**):

The formation of the ester results in distinct changes in the ^1H NMR spectrum:

- A new singlet for the benzylic protons of the ester group ($-\text{O}-\text{CH}_2-\text{Ph}$) appears downfield, typically around 5.1-5.2 ppm.[\[2\]](#)
- The singlet for the α -protons of the glycine moiety ($-\text{NH}_2-\text{CH}_2-$) is also shifted, appearing around 3.4 ppm.
- The aromatic protons of the benzyl group will be present, typically as a multiplet between 7.3 and 7.4 ppm.
- A broad singlet for the amine protons ($-\text{NH}_2$) may be observed, though its chemical shift can be variable and it may exchange with residual water in the solvent.

Compound	¹ H Chemical Shift (δ, ppm)	Multiplicity	Assignment
Benzyl Alcohol	~4.6	singlet	-CH ₂ OH
7.2-7.4	multiplet	Aromatic H	
variable	broad singlet	-OH	
Glycine (in D ₂ O)	~3.5	singlet	-CH ₂ -
Benzyl 2-aminoacetate	~5.1-5.2	singlet	-O-CH ₂ -Ph
~3.4	singlet	-NH ₂ -CH ₂ -	
7.3-7.4	multiplet	Aromatic H	
variable	broad singlet	-NH ₂	

Starting Materials:

- Benzyl Alcohol: The ¹³C NMR spectrum of benzyl alcohol shows a peak for the benzylic carbon (-CH₂OH) at approximately 65 ppm and aromatic carbon signals between 127 and 141 ppm.
- Glycine: The spectrum of glycine in an aqueous solution will show a signal for the α-carbon (-CH₂-) around 42 ppm and a signal for the carboxyl carbon (-COO⁻) around 176 ppm.

Final Product (**Benzyl 2-aminoacetate**):

The esterification is confirmed by the following key shifts in the ¹³C NMR spectrum:

- A new signal for the ester carbonyl carbon appears around 172 ppm.
- The benzylic carbon of the ester (-O-CH₂-Ph) is observed at approximately 67 ppm.
- The α-carbon of the glycine moiety (-NH₂-CH₂-) is found at around 43 ppm.
- The aromatic carbon signals will be present in the 128-136 ppm range.

Compound	^{13}C Chemical Shift (δ , ppm)	Assignment
Benzyl Alcohol	~65	-CH ₂ OH
127-141	Aromatic C	
Glycine	~42	-CH ₂ -
~176	-COO ⁻	
Benzyl 2-aminoacetate	~172	C=O (ester)
~67	-O-CH ₂ -Ph	
~43	-NH ₂ -CH ₂ -	
128-136	Aromatic C	

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a definitive technique to confirm the molecular weight of the final product.

- Starting Materials:
 - Benzyl Alcohol: Molecular Weight = 108.14 g/mol
 - Glycine: Molecular Weight = 75.07 g/mol
- Final Product (**Benzyl 2-aminoacetate**): Molecular Weight = 165.19 g/mol . The mass spectrum of **benzyl 2-aminoacetate** will show a molecular ion peak (M^+) at $m/z = 165$.[\[3\]](#) Common fragmentation patterns include the loss of the benzyl group ($m/z = 91$) and the loss of the aminoacetyl group.

Experimental Protocols

Synthesis of Benzyl 2-aminoacetate (Fischer-Speier Esterification)

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Caption: General workflow for the synthesis of **Benzyl 2-aminoacetate**.

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycine (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
- Add a suitable solvent that forms an azeotrope with water, such as toluene.
- Heat the mixture to reflux and collect the water in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the O-H stretch of benzyl alcohol in the IR spectrum of an aliquot.
- Once the reaction is complete (no more water is collected or starting material is consumed), cool the reaction mixture to room temperature.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Process the data (Fourier transform, phasing, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

- For liquid samples (benzyl alcohol, **benzyl 2-aminoacetate**), a thin film can be prepared between two NaCl or KBr plates.
- For solid samples (glycine), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquire the IR spectrum using an FTIR spectrometer.

Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the analysis of the Fischer-Speier esterification of glycine with benzyl alcohol. By carefully comparing the spectra of the starting materials and the final product, researchers can gain a clear and detailed understanding of the chemical transformation, ensuring the successful synthesis of high-purity **benzyl 2-aminoacetate**.

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